1h,1h,2h,2h-Perfluorooctyltrichlorosilane

Catalog No.
S750692
CAS No.
78560-45-9
M.F
C8H4Cl3F13Si
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h,1h,2h,2h-Perfluorooctyltrichlorosilane

CAS Number

78560-45-9

Product Name

1h,1h,2h,2h-Perfluorooctyltrichlorosilane

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Molecular Formula

C8H4Cl3F13Si

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C8H4Cl3F13Si/c9-25(10,11)2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H2

InChI Key

PISDRBMXQBSCIP-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synthesis:

Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, also known as 1H,1H,2H,2H-perfluorooctyltrichlorosilane, is a synthetic chemical not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have explored various approaches, including:

  • Hydrosilylation: This method involves the reaction of a silicon-hydrogen bond with an unsaturated carbon-carbon bond. Researchers have investigated the use of different hydrosilylation reagents and reaction conditions to optimize the yield and purity of the desired product.
  • Free radical chlorination: This approach involves the controlled chlorination of a perfluorinated alkyl chain, followed by the attachment of the trichlorosilyl group. Studies have aimed to improve the selectivity and control of the chlorination process to minimize the formation of undesired byproducts [].

Potential Applications:

Research suggests that Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane possesses properties that may be valuable in various scientific fields:

  • Surface modification: Due to its unique combination of hydrophobic (water-repelling) and fluorinated groups, the compound has been explored for modifying surfaces to impart water and oil repellency. This could have applications in areas like self-cleaning materials, anti-fouling coatings, and microfluidics [].
  • Organic synthesis: The trichlorosilane functionality can react with various organic molecules to form new chemical bonds. Researchers have investigated its use as a coupling agent or linker in the synthesis of complex organic molecules.

Current Research:

While initial research explored the potential of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane in various applications, further studies are needed to fully understand its feasibility and potential risks. Current research focuses on:

  • Evaluation of long-term stability and potential environmental impact: As a synthetic compound, understanding its degradation pathways and potential environmental impact is crucial for responsible development and application.
  • Exploration of alternative and more sustainable synthesis methods: Developing greener and more sustainable methods for its production is important to minimize environmental footprint and resource consumption.

1H,1H,2H,2H-Perfluorooctyltrichlorosilane is a specialized organosilicon compound with the molecular formula C8H4Cl3F13Si and a CAS number of 78560-45-9. This compound appears as a colorless to nearly colorless liquid with a density of approximately 1.3 g/mL at 25 °C. It has a boiling point of 192 °C and exhibits low solubility in water (580 µg/L at 20 °C) but is miscible with various organic solvents such as tetrahydrofuran and toluene . The compound is known for its ability to form self-assembled monolayers on surfaces, imparting properties such as superhydrophobicity and anti-fouling characteristics.

PFOTS is classified as a corrosive and skin irritant []. It can cause severe skin burns and eye damage upon contact.

  • Toxicity

    Studies suggest potential health risks associated with PFOTS exposure, including developmental effects, thyroid hormone disruption, and increased cholesterol levels. Due to these concerns, the Stockholm Convention on Persistent Organic Pollutants restricts the production and use of PFOTS [].

  • Environmental Persistence

    PFOTS is highly persistent in the environment, meaning it can remain for decades without breaking down. This raises concerns about its potential for bioaccumulation in the food chain.

1H,1H,2H,2H-Perfluorooctyltrichlorosilane undergoes hydrolysis in the presence of moisture, reacting rapidly to form silanol groups. This reaction can lead to the formation of siloxane networks when used in silanization processes . The chemical structure allows it to react with various substrates, modifying their surface properties effectively.

The synthesis of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane typically involves the following steps:

  • Starting Materials: 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene is used as a precursor.
  • Reaction Setup: The starting materials are placed in a three-necked glass flask under an inert nitrogen atmosphere.
  • Catalyst Addition: A catalyst (such as platinum-based compounds) is added to facilitate the reaction.
  • Chlorosilane Addition: Trichlorosilane is introduced dropwise at room temperature while stirring.
  • Temperature Control: The reaction is exothermic; thus, careful temperature monitoring is essential.
  • Purification: Post-reaction purification yields the desired product with a high yield (approximately 99%) .

1H,1H,2H,2H-Perfluorooctyltrichlorosilane has several notable applications:

  • Silicon Wafer Modification: It is widely used in the silanization of silicon wafers for microelectronics.
  • Surface Coating: Forms self-assembled monolayers that provide superhydrophobic surfaces.
  • Biomedical Devices: Its anti-fouling properties make it suitable for applications in medical devices where biofilm prevention is critical .

Interaction studies involving 1H,1H,2H,2H-Perfluorooctyltrichlorosilane focus primarily on its surface modification capabilities and its behavior in aqueous environments. The compound's rapid hydrolysis indicates significant interactions with moisture and protic solvents. Studies have shown that surfaces treated with this compound exhibit reduced protein adsorption and bacterial adhesion due to its low surface energy and hydrophobic properties .

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane. Here are some comparisons:

Compound NameFormulaUnique Features
1H,1H,2H,2H-PerfluorodecyltrichlorosilaneC10H4Cl3F17SiLonger carbon chain; potentially different hydrophobicity
Trichloro(3,3-difluoropropyl)silaneC6H11Cl3F2SiContains difluoro groups; different surface properties
Trichloro(1H-perfluorobutyl)silaneC6H4Cl3F9SiShorter perfluoro chain; varied applications

The uniqueness of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane lies in its optimal balance between hydrophobicity and biocompatibility while maintaining effective surface modification capabilities across various substrates .

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (35.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

78560-45-9

Wikipedia

Trichloro((perfluorohexyl)ethyl)silane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

Explore Compound Types